(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid
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Overview
Description
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid is an organic compound characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 4-aminophenylacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-aminophenylacetic acid attacks the sulfonyl chloride, resulting in the formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)acetic acid
- (2,4-Dimethoxyphenyl)acetic acid
- (4-Methoxyphenyl)sulfonyl chloride
Uniqueness
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid is unique due to the presence of both the sulfonamide and acetic acid functionalities, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[4-[(2,5-dimethoxyphenyl)sulfonylamino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-22-13-7-8-14(23-2)15(10-13)24(20,21)17-12-5-3-11(4-6-12)9-16(18)19/h3-8,10,17H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVAMTIHIOPOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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